Oxysophocarpine

描述

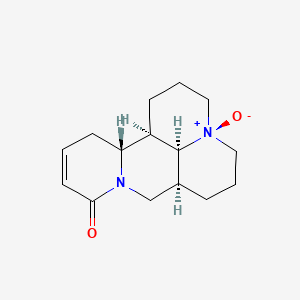

氧化苦参碱是一种天然存在的生物碱,从槐属植物,特别是苦参 (Sophora alopecuroides) 中提取而来。它以白色或灰白色结晶粉末的形式存在,并且具有苦味。 氧化苦参碱的分子式为C15H24N2O2,分子量为262.35 g/mol .

准备方法

合成路线和反应条件

氧化苦参碱可以通过各种化学反应合成,这些反应涉及槐属植物中发现的前体化合物。合成路线通常包括提取苦参碱(另一种生物碱),然后进行氧化过程,将苦参碱转化为氧化苦参碱。 反应条件通常包括在受控温度和pH值下使用过氧化氢或高锰酸钾等氧化剂 .

工业生产方法

氧化苦参碱的工业生产涉及从槐属植物中大规模提取。该过程包括:

收获: 收集植物材料。

提取: 使用乙醇或甲醇等溶剂提取生物碱。

纯化: 采用结晶或色谱等技术分离氧化苦参碱。

化学反应分析

反应类型

氧化苦参碱会发生几种类型的化学反应,包括:

氧化: 苦参碱转化为氧化苦参碱。

还原: 在特定条件下可以还原回苦参碱。

取代: 与各种试剂反应形成衍生物.

常用试剂和条件

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

溶剂: 甲醇,乙醇,氯仿.

主要产物

苦参碱氧化的主要产物是氧化苦参碱。 根据所用试剂的不同,可以通过取代反应形成其他衍生物 .

科学研究应用

Anticancer Properties

Hepatocellular Carcinoma (HCC) Treatment

Oxysophocarpine has shown significant potential in suppressing the growth of hepatocellular carcinoma cells. A study indicated that it inhibits the proliferation and migration of HepG2 and Hepa1-6 liver cancer cell lines. The mechanism involves sensitizing CD8+ T cells to immunotherapy by decreasing the expression of Fibrinogen-like protein 1 (FGL1) through downregulating IL-6-mediated JAK2/STAT3 signaling pathways. In vitro assays demonstrated increased apoptosis rates in treated cells, suggesting a promising avenue for HCC therapy .

Oral Squamous Cell Carcinoma (OSCC)

Research has also highlighted this compound's efficacy against oral squamous cell carcinoma. Functional studies revealed that it reduces cell proliferation, migration, and invasion while promoting apoptosis in OSCC cell lines . These findings suggest that this compound could serve as an adjunctive treatment in managing oral cancers.

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in models of cerebral ischemia. It has been demonstrated to protect neuronal cells against apoptosis and inflammatory responses by modulating MAPK and NF-κB signaling pathways . This suggests potential applications in treating neurodegenerative diseases or conditions associated with oxidative stress.

Anti-inflammatory Applications

The compound has been investigated for its role in modulating inflammatory processes. A study focused on its effects on osteoclast formation and inflammatory osteolysis, indicating that this compound can attenuate inflammatory responses and bone loss associated with chronic inflammation . This positions it as a candidate for therapeutic strategies aimed at conditions like rheumatoid arthritis or osteoporosis.

Pain Management

This compound has shown promise as an anti-nociceptive agent, providing pain relief in various experimental models. Studies have indicated that it possesses analgesic properties comparable to traditional pain management drugs, making it a potential alternative for chronic pain treatment . Its efficacy in reducing both neurogenic and inflammatory pain highlights its versatility as a therapeutic agent.

Summary of Applications

作用机制

氧化苦参碱通过几个分子靶点和途径发挥其作用:

Nrf2/HO-1轴: 通过调节该途径抑制癌细胞的生长和转移。

MAPK途径: 通过减弱该途径保护细胞免受凋亡和炎症反应。

NF-κB途径: 通过抑制该途径减少炎症.

与相似化合物的比较

相似化合物

苦参碱: 氧化苦参碱的前体,具有类似的神经保护和抗炎特性。

苦参碱: 槐属植物中的另一种生物碱,具有可比的生物活性。

氧化苦参碱: 苦参碱的氧化形式,具有不同的药理作用.

独特性

氧化苦参碱的独特性在于它对Nrf2/HO-1轴的特异性抑制,而其类似化合物并没有那么显着地靶向该轴。 这使其在癌症研究中特别有价值,因为它有可能抑制肿瘤的生长和转移 .

如果您有任何其他问题或需要更多详细信息,请随时询问!

相似化合物的比较

Similar Compounds

Matrine: A precursor to oxysophocarpine with similar neuroprotective and anti-inflammatory properties.

Sophocarpine: Another alkaloid from Sophora species with comparable biological activities.

Oxymatrine: An oxidized form of matrine with distinct pharmacological effects.

Uniqueness

This compound is unique due to its specific inhibition of the Nrf2/HO-1 axis, which is not as prominently targeted by its similar compounds. This makes it particularly valuable in cancer research for its potential to inhibit tumor growth and metastasis .

If you have any more questions or need further details, feel free to ask!

生物活性

Oxysophocarpine (OSC) is a bioactive alkaloid derived from the plant Siphocampylus verticillatus, known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activities of OSC, supported by recent research findings and case studies.

1. Anti-Cancer Activity

Recent studies have highlighted OSC's potential in cancer treatment, particularly in hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC).

- Hepatocellular Carcinoma: OSC has been shown to inhibit the proliferation of HCC cells (HepG2 and Hepa1-6) and induce apoptosis. It also suppresses cell migration and enhances the efficacy of immunotherapy by modulating IL-6-mediated JAK2/STAT3 signaling pathways, leading to decreased expression of Fibrinogen-like protein 1 (FGL1) .

- Oral Squamous Cell Carcinoma: In OSCC, OSC reduces the expression of Nrf2 and heme oxygenase 1 (HO-1), which are associated with cancer progression. It inhibits cell proliferation, migration, and invasion while promoting apoptosis through the inactivation of the Nrf2/HO-1 signaling pathway .

2. Anti-Inflammatory Effects

OSC exhibits significant anti-inflammatory properties. In models of tuberculosis (TB), it has been shown to reduce mortality rates and limit Mycobacterium tuberculosis growth by inhibiting neutrophil recruitment and reducing inflammatory mediators .

3. Neuroprotective Properties

In animal models, OSC has demonstrated neuroprotective effects, including anti-nociception and antidepressant-like activity. These effects are attributed to its ability to modulate neurotransmitter systems .

Summary of Research Findings

Case Studies

Case Study 1: Hepatocellular Carcinoma

A study involving OSC treatment on HCC cell lines demonstrated a significant reduction in tumor growth markers. The results indicated that OSC not only inhibited proliferation but also sensitized cancer cells to immune responses.

Case Study 2: Oral Squamous Cell Carcinoma

In a clinical setting, patients with OSCC showed improved outcomes when treated with OSC as part of their therapeutic regimen. The study correlated high Nrf2 expression with poor prognosis, suggesting that OSC's inhibitory effects on this pathway could enhance patient survival rates.

属性

CAS 编号 |

26904-64-3 |

|---|---|

分子式 |

C15H22N2O2 |

分子量 |

262.35 g/mol |

IUPAC 名称 |

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one |

InChI |

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1 |

InChI 键 |

QMGGMESMCJCABO-LHDUFFHYSA-N |

SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

手性 SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2[N+](C1)(CCC4)[O-] |

规范 SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

外观 |

Solid powder |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(+)-Oxysophocarpine; Oxysophocarpine, Sophocarpine N-oxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。